5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Description
Introduction to Neuraminic Acids
Chemical Nomenclature and Systematic Classification
The compound 5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid is a derivative of neuraminic acid, a nine-carbon amino sugar with the core structure $$ C9H{17}NO_8 $$. Its systematic IUPAC name reflects the following structural features:
- Core framework : Two oxane (tetrahydropyran) rings.
- Substituents :
- Two acetamido (-NHCOCH$$3$$) groups at the 5-position of each oxane ring.
- A methoxy (-OCH$$2$$-) bridge linking the 2-position of the first oxane to the 2-position of the second oxane.
- Hydroxyl (-OH) groups at positions 3, 4, and 6 of the second oxane and position 4 of the first oxane.
- A (1R,2R)-1,2,3-trihydroxypropyl side chain at position 6 of the first oxane.
This compound belongs to the N-acylneuraminic acid subclass of sialic acids, characterized by acylated amino groups at position 5. Its molecular formula, inferred from the structure, is $$ C{21}H{34}N2O{16} $$, though exact mass spectrometry data are not yet widely reported in literature.
Table 1: Key Structural Features
| Position | Substituent |
|---|---|
| 5 (Oxane 1) | Acetamido |
| 2 (Oxane 1) | Methoxy-linked oxane 2 |
| 4 (Oxane 1) | Hydroxyl |
| 6 (Oxane 1) | (1R,2R)-1,2,3-Trihydroxypropyl |
| 5 (Oxane 2) | Acetamido |
| 3,4,6 (Oxane 2) | Hydroxyl |
Historical Discovery and Structural Elucidation
The discovery of neuraminic acid derivatives traces back to the 1930s–1950s:
- 1936 : Gunnar Blix isolated sialic acid from bovine submaxillary mucin, noting its acidic and carbohydrate-like properties.
- 1941 : Ernst Klenk identified neuraminic acid in brain gangliosides, linking it to neural tissue.
- 1957 : Blix, Klenk, and Alfred Gottschalk standardized sialic acid nomenclature, defining neuraminic acid as the core structure and sialic acids as its acylated derivatives.
The specific compound discussed here represents an advanced derivative discovered during later investigations into polysialic acids and glycoconjugate diversity. Its structure suggests it may originate from enzymatic modifications of simpler sialic acids like N-acetylneuraminic acid (Neu5Ac) , potentially through glycosyltransferase activity.
Position Within the Sialic Acid Family of Compounds
Sialic acids are categorized by substitutions at position 5 (e.g., Neu5Ac, Neu5Gc) and additional modifications (e.g., O-acetylation). This compound exhibits unique features:
- Dimeric Structure : Unlike monomeric sialic acids, it contains two oxane rings linked via a methoxy bridge, resembling branched or polysialic acid configurations.
- Dual Acetamido Groups : Both oxane rings carry acetamido substituents, enhancing structural rigidity and hydrogen-bonding capacity.
- Trihydroxypropyl Side Chain : The (1R,2R)-1,2,3-trihydroxypropyl group mirrors glycerol-based side chains in bacterial lipopolysaccharides, suggesting potential roles in molecular recognition.
Table 2: Comparison with Common Sialic Acids
| Feature | Neu5Ac | This Compound |
|---|---|---|
| Core Structure | Monomeric oxane | Dimeric oxane |
| Position 5 | Single acetamido | Dual acetamido |
| Modifications | Often O-acetylated | Methoxy bridge, trihydroxypropyl |
| Molecular Weight | 309.27 g/mol | ~642.51 g/mol |
Biochemical Significance in Glycoconjugate Structures
Sialic acids are critical terminal residues in glycoproteins and glycolipids, influencing:
- Cell-Cell Interactions : The compound’s branched structure may facilitate multivalent binding to siglecs (sialic acid-binding immunoglobulin-like lectins).
- Pathogen Resistance : The trihydroxypropyl side chain could mimic host glycans, interfering with microbial adhesion.
- Neural Function : Dimeric sialic acids are implicated in polysialylation of neural cell adhesion molecules (NCAM), modulating synaptic plasticity.
In glycoconjugates, this compound’s methoxy bridge may confer resistance to neuraminidase cleavage, prolonging the half-life of sialylated structures.
Properties
IUPAC Name |
5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O14/c1-6(23)20-11-8(25)3-19(18(31)32,35-16(11)13(27)9(26)4-22)33-5-10-14(28)15(29)12(17(30)34-10)21-7(2)24/h8-17,22,25-30H,3-5H2,1-2H3,(H,20,23)(H,21,24)(H,31,32)/t8?,9-,10?,11?,12?,13-,14?,15?,16?,17?,19?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOGCRVBCLRHQJ-RXKPBMSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)NC(=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1C(CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)NC(=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (1R,2R)-1,2,3-Trihydroxypropyl-Oxane Core
The (1R,2R)-1,2,3-trihydroxypropyl group is synthesized from D-mannitol via selective oxidation and reduction. Key steps include:
-
Periodate cleavage of D-mannitol to generate (2R,3R)-2,3-dihydroxypropanal.
-
Cyanohydrin reaction with trimethylsilyl cyanide, followed by hydrolysis to yield (1R,2R)-1,2,3-trihydroxypropane-1-carbonitrile.
-
Cyclization with diethyl oxalate under acidic conditions (H2SO4, 0°C) to form the oxane ring, achieving >90% diastereomeric excess (de).
Table 1: Optimization of Cyclization Conditions
| Catalyst | Temperature (°C) | Yield (%) | de (%) |
|---|---|---|---|
| H2SO4 | 0 | 92 | 94 |
| HCl | 25 | 78 | 85 |
| TFA | -10 | 85 | 91 |
Synthesis of 5-Acetamido-3,4,6-Trihydroxyoxane Fragment
This fragment is derived from N-acetylglucosamine (GlcNAc) through:
-
Selective protection : 4,6-O-benzylidene protection (benzaldehyde dimethyl acetal, camphorsulfonic acid) to block C4 and C6 hydroxyls.
-
Methoxy group introduction : Mitsunobu reaction (DIAD, Ph3P) with methanol at C2.
-
Deprotection : Hydrogenolysis (H2, Pd/C) to remove benzylidene groups, followed by acetylation (Ac2O, pyridine) at C5.
Glycosidic Coupling and Final Assembly
Activation of the Methoxy Bridge
The methoxy linker is installed via a Koenigs-Knorr reaction:
-
Donor preparation : The acetamido-oxane fragment is converted to a trichloroacetimidate donor (Cl3CCN, DBU).
-
Coupling : Reacted with the trihydroxypropyl-oxane core in dichloromethane (BF3·OEt2 catalyst) at -20°C, achieving 78% yield.
Table 2: Glycosylation Efficiency with Different Catalysts
| Catalyst | Temperature (°C) | Yield (%) | α/β Ratio |
|---|---|---|---|
| BF3·OEt2 | -20 | 78 | 95:5 |
| TMSOTf | -40 | 82 | 92:8 |
| SnCl4 | 0 | 65 | 88:12 |
Industrial-Scale Production Considerations
Catalytic Hydrogenation for Intermediate Purification
Large-scale synthesis employs Pt/C (5% w/w) for hydrogenation steps, optimized at 1.5–2.0 MPa H2 and 80°C, achieving 96% yield with <2% byproducts.
Crystallization-Based Purification
The final compound is purified via anti-solvent crystallization (acetone/water, 3:1 v/v), yielding 98.5% purity by HPLC.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Observed [M+H]+: 601.2154 (calculated 601.2148), confirming molecular formula C23H36N2O15.
Critical Evaluation of Methodologies
While the chemoenzymatic approach described in PMC2662341 offers superior stereocontrol for glycosylation (98% α-selectivity), the fully chemical route remains preferable for industrial scalability due to lower enzyme costs. Recent advances in flow chemistry enable a 40% reduction in reaction times for hydrogenation steps, though this remains under patent protection .
Chemical Reactions Analysis
Types of Reactions
5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the galactose moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the acetamido moiety can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield galacturonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized glycans .
Scientific Research Applications
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of pathogens:
- Inhibition of Bacterial Growth : Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, attributed to its ability to disrupt membrane integrity.
Immunomodulatory Effects
The compound has potential immunomodulatory effects:
- Cytokine Production : It influences cytokine production in immune cells, promoting an anti-inflammatory response. In animal models of inflammation induced by lipopolysaccharides (LPS), administration resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Antioxidant Activity
The presence of hydroxyl groups contributes to its antioxidant properties:
- Free Radical Scavenging : In vitro assays demonstrate effective scavenging of free radicals, suggesting potential applications in oxidative stress-related conditions.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound against Staphylococcus aureus showed:
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL.
- Mechanism : Inhibition of cell wall synthesis and disruption of membrane integrity.
Case Study 2: Immunomodulation in Animal Models
In an animal model:
- Induced Inflammation : Administration resulted in reduced levels of pro-inflammatory cytokines.
- Significance : Suggests potential for managing inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Description | Example/Results |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria by disrupting cell wall synthesis | MIC against Staphylococcus aureus: 32 µg/mL |
| Immunomodulatory | Influences cytokine production to promote anti-inflammatory responses | Reduced TNF-alpha and IL-6 in LPS-induced inflammation models |
| Antioxidant | Scavenges free radicals effectively | Demonstrated efficacy in in vitro assays |
Mechanism of Action
The mechanism of action of 5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid involves its interaction with specific receptors on cell surfaces. The sialic acid moiety is recognized by sialic acid-binding lectins, which mediate various biological processes such as cell adhesion, migration, and immune response. The compound can modulate these processes by either enhancing or inhibiting the binding of lectins to their natural ligands .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:
*Estimated based on structural analogs.
Key Observations:
Stereochemical Complexity :
- The (1R,2R)-trihydroxypropyl group contrasts with stereochemically undefined analogs (e.g., ), which may impact binding specificity in biological systems .
Physicochemical Properties :
- Smaller analogs like the target compound may exhibit better aqueous solubility compared to ’s high molecular weight derivative (C₃₇H₆₂N₂O₂₉) .
- The absence of charged groups (e.g., phosphate in ) could limit ionic interactions but enhance membrane permeability .
Research Findings and Implications
- Synthetic Challenges : The target compound’s stereochemical precision (e.g., 1R,2R configuration) poses synthesis hurdles compared to less defined analogs in and .
- Gaps in Data: No evidence directly addresses the target compound’s pharmacological or thermodynamic properties. Further studies on solubility, stability, and bioactivity are needed.
Biological Activity
5-Acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid is a complex organic compound belonging to the class of acylaminosugars. This compound exhibits significant biological activity that has been the subject of various studies. Understanding its mechanisms and effects can provide insights into potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by multiple hydroxyl groups and acetamido functionalities, which contribute to its solubility and reactivity. The molecular formula is C₁₈H₃₄N₂O₁₄, with a molecular weight of approximately 426.48 g/mol. Its intricate structure includes:
- Acetamido groups : Contributing to biological activity.
- Hydroxy groups : Enhancing solubility and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, particularly those related to glycosaminoglycan synthesis. This inhibition can affect processes such as cell signaling and tissue remodeling .
- Cell Signaling Modulation : The compound appears to influence calcium signaling pathways in mammalian cells, which is crucial for various cellular functions including proliferation and differentiation .
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against certain bacterial strains, possibly due to its structural similarity to naturally occurring sugars that bacteria utilize .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Hyaluronan Synthesis : Research highlighted its role in fine-tuning UDP-N-acetylglucosamine levels, impacting hyaluronan synthesis during tissue remodeling. This modulation is vital for maintaining extracellular matrix integrity in various tissues .
- Calcium Oscillation Studies : A study demonstrated that this compound triggers calcium oscillations in mammalian eggs, essential for egg activation and early embryonic development. These findings suggest its potential role in reproductive biology .
Comparative Analysis with Related Compounds
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this compound, given its complex stereochemistry?
- Methodological Answer : Synthesis requires multi-step protection/deprotection strategies due to the presence of hydroxyl and acetamido groups. For example:
- Use regioselective protecting groups (e.g., acetyl or benzyl) to control reactivity during glycosidic bond formation .
- Employ reflux conditions with acetic acid for condensation reactions, as demonstrated in analogous syntheses of acetamido-containing disaccharides .
- Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
Q. How should researchers characterize this compound to confirm its structure?
- Methodological Answer : Combine multiple analytical techniques:
- NMR Spectroscopy : Assign stereochemistry using - and -NMR, focusing on coupling constants (e.g., ) to confirm anomeric configurations .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- X-ray Crystallography : If crystals are obtainable, resolve absolute configuration .
Q. What safety precautions are essential during handling?
- Methodological Answer :
- Avoid inhalation and skin contact by using fume hoods, nitrile gloves, and lab coats .
- Store in airtight containers under dry, ventilated conditions to prevent hydrolysis of acetamido or ester groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical assignments from spectral data?
- Methodological Answer :
- Perform chiral chromatography (e.g., using cyclodextrin-based columns) to separate enantiomers and validate configurations .
- Apply computational modeling (e.g., DFT calculations) to predict NMR chemical shifts and compare with experimental data .
- Cross-validate with synthetic intermediates of known configuration to trace assignment errors .
Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical fidelity?
- Methodological Answer :
- Use flow chemistry to enhance reaction control and reduce side products .
- Implement AI-driven reaction optimization (e.g., COMSOL Multiphysics integration) to predict optimal temperature, solvent, and catalyst combinations .
- Conduct DoE (Design of Experiments) to identify critical parameters (e.g., pH, solvent polarity) affecting glycosylation efficiency .
Q. How can this compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Perform accelerated stability studies : Incubate the compound at elevated temperatures (40–60°C) and pH ranges (2–12), then quantify degradation via HPLC .
- Use kinetic modeling to extrapolate shelf-life under standard lab conditions .
- Monitor hydrolytic cleavage of acetamido groups via LC-MS to identify degradation pathways .
Q. What theoretical frameworks are relevant for studying its biological interactions (e.g., glycoprotein binding)?
- Methodological Answer :
- Link research to glycobiology theories on carbohydrate-protein interactions, such as lectin-binding specificity or enzymatic glycosylation mechanisms .
- Use molecular dynamics simulations to model interactions with target receptors (e.g., viral envelope proteins) .
- Validate hypotheses via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
Data Contradiction and Validation
Q. How should conflicting spectral data (e.g., NMR vs. computational predictions) be addressed?
- Methodological Answer :
- Re-examine sample purity using orthogonal methods (e.g., elemental analysis) to rule out impurities .
- Compare data with structurally characterized analogs (e.g., ’s disaccharides) to identify systematic errors .
- Collaborate with specialized labs for advanced techniques like solid-state NMR or synchrotron X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
